

# Spectroscopic Profile of 2-Amino-3-bromo-5-methylpyridine: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-Amino-3-bromo-5-methylpyridine

**Cat. No.:** B030763

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This technical guide provides a comprehensive overview of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **2-Amino-3-bromo-5-methylpyridine**. This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science who require detailed structural elucidation and analytical data for this specific pyridine derivative.

## Introduction

**2-Amino-3-bromo-5-methylpyridine** is a substituted pyridine that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and methyl functional groups on the pyridine ring makes it a valuable precursor for the development of novel pharmaceutical agents and other specialized chemical entities. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Amino-3-bromo-5-methylpyridine**.

## $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	H-6
7.34	d	1H	H-4
5.01	s (br)	2H	-NH <sub>2</sub>
2.18	s	3H	-CH <sub>3</sub>

d: doublet, s: singlet, br: broad

## <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
155.8	C-2
147.5	C-6
140.1	C-4
124.8	C-5
108.7	C-3
17.1	-CH <sub>3</sub>

## Experimental Protocols

The NMR spectra were acquired using a standard NMR spectrometer. The following provides a general experimental protocol for obtaining <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Amino-3-bromo-5-methylpyridine**.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

- Approximately 10-20 mg of **2-Amino-3-bromo-5-methylpyridine** was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $d_6$  ( $\text{DMSO-d}_6$ ).
- The solution was transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 10 ppm

$^{13}\text{C}$  NMR Acquisition Parameters:

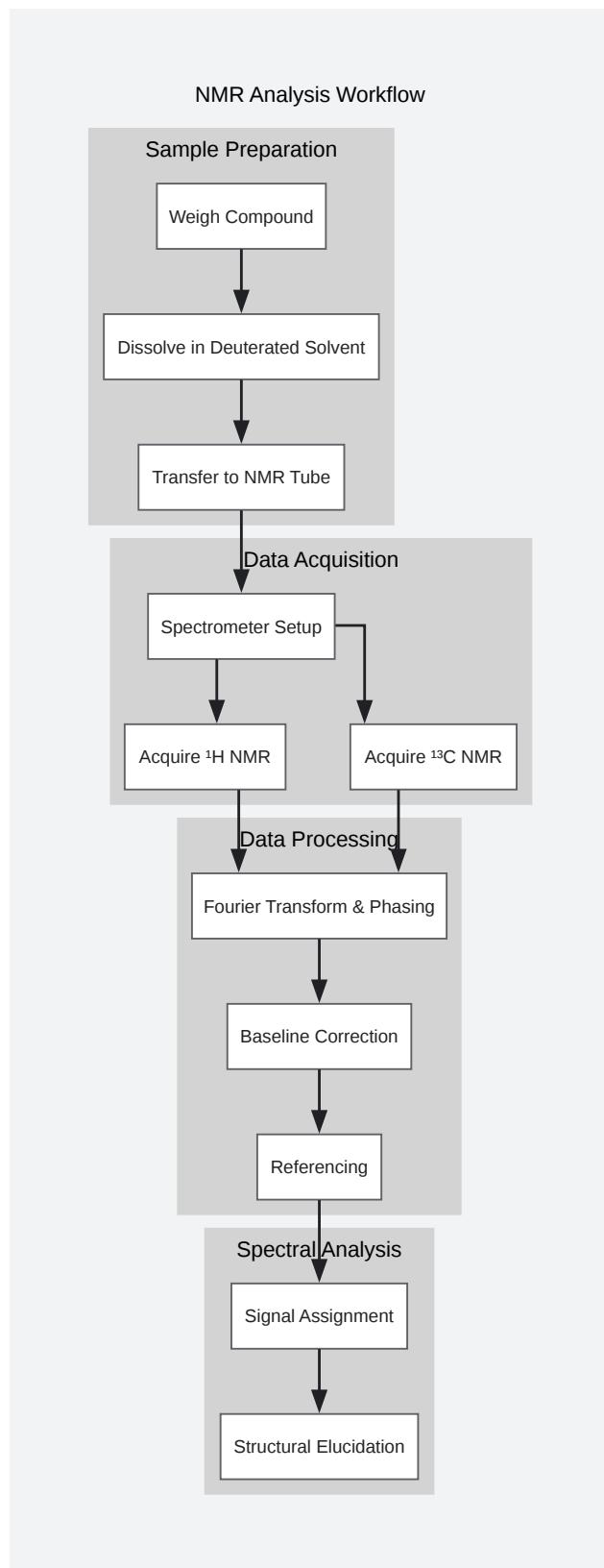
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 0 to 160 ppm

**Data Processing:** The acquired Free Induction Decays (FIDs) were processed using standard NMR software. The processing steps included Fourier transformation, phase correction, and baseline correction. The chemical shifts were referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  = 7.26 ppm for  $^1\text{H}$  and  $\delta$  = 77.16 ppm for  $^{13}\text{C}$ ).

## Visualization

To aid in the understanding of the molecular structure and the assignment of the NMR signals, the following diagrams are provided.

Caption: Molecular structure of **2-Amino-3-bromo-5-methylpyridine**.



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Caption: General workflow for NMR spectroscopic analysis.

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